molecular formula C22H22N4OS B2894155 2-methyl-5-[(4-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-40-0

2-methyl-5-[(4-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2894155
CAS No.: 851809-40-0
M. Wt: 390.51
InChI Key: FEDUEFXHXQWKBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially interact with each other and with other molecules in interesting ways, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the nitrogen atoms in the isoquinoline, thiazole, and triazole rings could potentially act as nucleophiles in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole-Mediated Synthesis : A notable approach to synthesizing complex structures related to the query compound involves triazole-mediated reactions. Opsomer et al. (2020) reported a metal-free synthesis of functionalized 1-methyleneisoquinolines from readily available substrates, highlighting a high-yielding triazolization reaction as a critical step (Opsomer, Van Hoof, D'Angelo, & Dehaen, 2020). This process underscores the utility of triazole intermediates in constructing isoquinoline frameworks, which could be relevant for synthesizing compounds like the one .

Isoquinoline Derivatives : Research on isoquinoline derivatives, a core component of the target compound, has led to the development of various synthetic routes. For instance, Glushkov et al. explored substituted dihydroisoquinolines, yielding compounds with potential chemical and biological relevance (Glushkov, Shklyaev, Maiorova, Postanogova, & Feshina, 2000). These synthetic pathways provide a foundation for constructing complex molecules incorporating isoquinoline units.

Biological Activities

Antimicrobial Activities : The exploration of triazole and isoquinoline derivatives for antimicrobial applications has been a significant area of research. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that molecules within the same chemical family as the query compound could potentially possess antimicrobial properties.

Synthesis and Reaction Studies : Mukhtar et al. (2022) conducted studies on isoquinoline derivatives, focusing on their synthesis, reactions, and antimicrobial properties. These investigations provide valuable insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-14-7-9-17(10-8-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-12-11-16-5-3-4-6-18(16)13-25/h3-10,19,27H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDUEFXHXQWKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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